molecular formula C8H14N4O B13311306 (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13311306
M. Wt: 182.22 g/mol
InChI Key: DTDGVLLHTWVQJR-SSDOTTSWSA-N
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Description

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a compound with a unique structure that includes an amino group and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on charcoal. For example, 1-methyl-4-nitro-1H-pyrazole can be hydrogenated in methanol at 70°C using palladium on charcoal to yield 1-methyl-1H-pyrazol-4-amine, which can then be reacted with a propanamide derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1

InChI Key

DTDGVLLHTWVQJR-SSDOTTSWSA-N

Isomeric SMILES

CC1=NN(C=C1[C@@H](CC(=O)N)N)C

Canonical SMILES

CC1=NN(C=C1C(CC(=O)N)N)C

Origin of Product

United States

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